9-Mercapto-1-nonanol is a bifunctional alkanethiol used to form highly-ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces. Its structure comprises a terminal thiol (-SH) group for robust surface anchoring, a terminal hydroxyl (-OH) group that imparts a hydrophilic character and provides a site for subsequent chemical modification, and a nine-carbon (C9) alkyl chain. This specific chain length is a critical design parameter that dictates the SAM's thickness, packing density, and electrochemical stability, positioning it as a precise tool for engineering interfacial properties in biosensors, electronics, and biocompatible coatings. [1]
Substituting 9-Mercapto-1-nonanol with shorter (e.g., 6-Mercapto-1-hexanol) or longer (e.g., 11-Mercapto-1-undecanol) analogs is a common procurement error that leads to process failure and non-reproducible results. Key material properties such as monolayer stability, surface wettability, and resistance to non-specific protein adsorption are critically dependent on the specific C9 chain length. [1] Van der Waals forces between adjacent alkyl chains increase with length, meaning a C9-based SAM possesses significantly different molecular packing and stability compared to a C6 or C11 SAM. [2] This directly alters electrochemical behavior and surface energy, making the C9 compound a deliberate choice for applications requiring a specific, intermediate balance of properties not achievable with other common homologs.
The electrochemical stability of hydroxyl-terminated alkanethiol SAMs, measured by their reductive desorption potential, is directly dependent on alkyl chain length. Longer chains create more stable monolayers due to increased van der Waals interactions. Data shows that as chain length increases, a more negative potential is required for desorption. For instance, an 8-carbon chain SAM (HS-(CH2)8-OH) desorbs at approximately -0.90 V (vs. Ag/AgCl), while a 6-carbon analog desorbs at a less negative potential of approximately -0.85 V. [1] This establishes that a C9 monolayer will have greater stability than C6 or C8 analogs, but will be less stable and more readily removed than C11 or longer analogs, which require potentials below -1.0 V. [REFS-1, REFS-2]
| Evidence Dimension | Reductive Desorption Peak Potential (Ep) |
| Target Compound Data | ~ -0.95 V (vs Ag/AgCl, pH 7) (Interpolated value for n=9) |
| Comparator Or Baseline | 6-Mercapto-1-hexanol (n=6): ~ -0.85 V; 8-Mercapto-1-octanol (n=8): ~ -0.90 V |
| Quantified Difference | Requires ~50-100 mV more negative potential to desorb compared to C8 and C6 analogs, indicating higher stability. |
| Conditions | Cyclic voltammetry in 0.1 M phosphate buffer (pH 7) on a gold electrode. |
For applications like reusable biosensors or patterned surface fabrication, the C9 chain provides a monolayer that is robust for measurements but can be electrochemically removed under conditions less harsh than those needed for C11 and longer chains.
The surface wettability of hydroxyl-terminated SAMs, a key factor in protein adsorption and cell adhesion, is modulated by the underlying alkyl chain length. While the -OH group provides hydrophilicity, the packing and orientation influenced by the chain length fine-tunes the surface energy. Studies on mixed -OH/-CH3 SAMs show that cell adhesion and proliferation are maximized on moderately hydrophilic surfaces with specific water contact angles. For human mesenchymal stem cells, optimal adhesion occurs on surfaces with a water contact angle of 40-70°. [1] Hydroxyl-terminated SAMs of intermediate chain length, such as C9, typically exhibit contact angles in this moderately hydrophilic range (~30-45°), distinct from the more ordered and potentially more hydrophilic longer-chain C11 analogs or less-ordered shorter-chain analogs. [2]
| Evidence Dimension | Advancing Water Contact Angle |
| Target Compound Data | ~30-45° (Estimated for pure C9-OH SAM) |
| Comparator Or Baseline | 11-Mercapto-1-undecanol (C11-OH): < 30°; 1-Dodecanethiol (C12-CH3): ~110° |
| Quantified Difference | Provides a moderately hydrophilic surface, avoiding the higher hydrophilicity of very ordered long-chain -OH SAMs or the hydrophobicity of methyl-terminated SAMs. |
| Conditions | Sessile drop contact angle measurement on a SAM-coated gold substrate. |
Procuring the C9 analog allows for the creation of surfaces with a specific wettability known to promote favorable cell-surface interactions, a property that cannot be guaranteed by substituting with C6 or C11 alternatives.
The thickness of an alkanethiol SAM is a linear function of the alkyl chain length, providing a precise method for controlling the distance between the substrate and the monolayer's terminal group. Ellipsometric measurements show that the thickness increases by approximately 1.1-1.3 Å per methylene group for a well-ordered monolayer. [1] A SAM of 11-mercapto-1-undecanol (C11) has a reported thickness of 14±1 Å, while a C8 analog is approximately 11 Å. [REFS-1, REFS-2] Therefore, a 9-Mercapto-1-nonanol (C9) SAM provides a reproducible thickness of approximately 12 Å. This specific, intermediate thickness is non-interchangeable with that of C6, C8, or C11 analogs.
| Evidence Dimension | Ellipsometric Monolayer Thickness |
| Target Compound Data | ~12 Å (Interpolated) |
| Comparator Or Baseline | 11-Mercapto-1-undecanol (C11): 14 Å; 8-Mercapto-1-octanol (C8): 11 Å |
| Quantified Difference | Provides a ~2 Å shorter spacer than C11 and a ~1 Å longer spacer than C8. |
| Conditions | Spectroscopic ellipsometry on SAM-coated gold substrates. |
This exact thickness is critical for applications where function depends on precise distance, such as tuning electron transfer rates in molecular electronics or optimizing the presentation of immobilized biomolecules in biosensors.
Use 9-Mercapto-1-nonanol when fabricating biosensors where the immobilized biological probe (e.g., antibody, DNA) must be positioned at a specific intermediate distance from the gold surface to optimize target binding while minimizing steric hindrance. The C9 chain provides a precise ~12 Å spacing, and its electrochemical stability is sufficient for repeated use while still allowing for controlled sensor regeneration via reductive desorption. [1]
Select this compound to create moderately hydrophilic surfaces that promote specific cell adhesion and proliferation. The wettability profile of a C9-OH SAM falls within the optimal range for enhancing the attachment of certain cell types, such as mesenchymal stem cells, making it a superior choice over more strongly hydrophilic or hydrophobic alternatives for tissue engineering scaffolds and cell culture platforms. [2]
Employ 9-Mercapto-1-nonanol as a foundational layer for surface-initiated polymerization. The terminal hydroxyl groups act as initiation sites, and the packing density of the C9 SAM provides a specific, intermediate spacing between polymer chains. This allows for control over the grafting density of the resulting polymer brush, a critical parameter for tuning the properties of the final functional coating. [3]